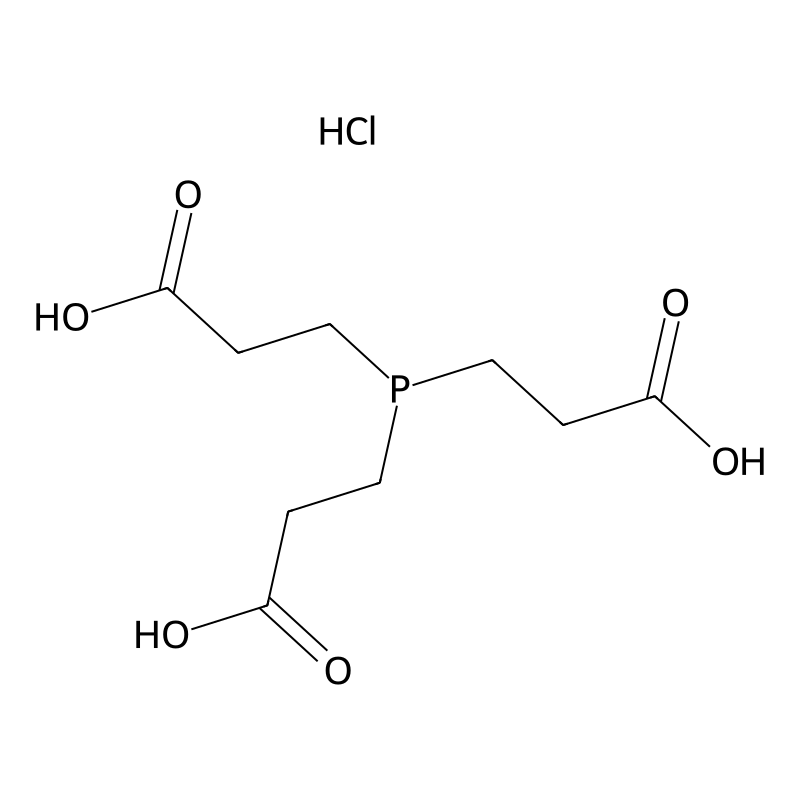

Tris(2-carboxyethyl)phosphine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Reducing Agent for Disulfide Bonds in Proteins

TCEP.HCl is a valuable tool in scientific research, particularly in the field of biochemistry. It functions as a reducing agent, specifically targeting disulfide bonds. These bonds play a crucial role in the structure and function of proteins. By selectively reducing disulfide bonds, TCEP.HCl allows researchers to:

- Investigate protein folding and unfolding mechanisms: Understanding how proteins fold into their functional shapes is essential for elucidating their biological activity. TCEP.HCl can be employed to control the folding state of proteins in vitro, enabling researchers to study the dynamics of this process [].

- Analyze protein-protein interactions: Disulfide bonds can be involved in interactions between different protein molecules. TCEP.HCl can be used to disrupt these interactions, providing insights into the formation and function of protein complexes [].

- Study protein function: Disulfide bonds can influence the activity of certain proteins. TCEP.HCl can be used to activate or inactivate proteins by reducing or forming disulfide bonds, aiding researchers in understanding the relationship between protein structure and function [].

Advantages of TCEP.HCl over other Reducing Agents

Compared to other commonly used reducing agents like dithiothreitol (DTT) and beta-mercaptoethanol (β-ME), TCEP.HCl offers several advantages:

- Higher stability: TCEP.HCl is less susceptible to oxidation and displays greater stability across a wider pH range, making it more reliable for extended experiments [].

- Reduced toxicity: TCEP.HCl is generally considered less toxic than β-ME, minimizing potential health hazards during research [].

- Fewer side reactions: TCEP.HCl exhibits fewer side reactions compared to DTT, reducing the risk of unwanted modifications to other functional groups within proteins [].

Tris(2-carboxyethyl)phosphine hydrochloride is a water-soluble reducing agent commonly used in biochemical and molecular biology applications. Its chemical formula is C₉H₁₅O₆P·HCl, with a molecular weight of approximately 286.65 g/mol. This compound is particularly effective in reducing disulfide bonds in proteins, converting cystine residues back to cysteine without the need for removal prior to subsequent thiol modifications .

In biological systems, TCEP.HCl acts as a reducing agent by transferring a hydrogen atom to the disulfide bond in proteins. This cleavage disrupts the cystine bridges, which can be crucial for protein folding, stability, and function []. The water solubility of TCEP.HCl allows it to work effectively within the cellular environment.

Tris(2-carboxyethyl)phosphine hydrochloride functions primarily as a reducing agent. It reduces disulfide bonds (R-S-S-R') in proteins to free thiol groups (R-SH), which is crucial for protein denaturation and analysis. The reaction can be represented as follows:

This property makes it particularly useful in preparing proteins for electrophoresis and other analytical techniques .

In biological systems, tris(2-carboxyethyl)phosphine hydrochloride is recognized for its ability to maintain the reduced state of thiols, which is essential for proper protein folding and function. Unlike other reducing agents such as dithiothreitol, it does not interfere with subsequent reactions involving thiol groups, making it a preferred choice in various biochemical assays . Additionally, its stability across a range of pH levels enhances its utility in biological experiments.

Tris(2-carboxyethyl)phosphine hydrochloride can be synthesized through the reaction of phosphine with chloroacetic acid under basic conditions. The general steps include:

- Phosphine Preparation: Phosphine gas is generated.

- Alkylation: The phosphine is treated with chloroacetic acid to form tris(2-carboxyethyl)phosphine.

- Hydrochloride Formation: The product is then reacted with hydrochloric acid to yield the hydrochloride salt.

This method allows for the efficient production of the compound in a laboratory setting .

Tris(2-carboxyethyl)phosphine hydrochloride finds extensive applications in:

- Protein Chemistry: Used to reduce disulfide bonds in proteins prior to analysis or modification.

- Electrophoresis: Facilitates the preparation of samples for gel electrophoresis by maintaining proteins in their reduced state.

- Labeling Reactions: Useful in labeling cysteine residues with maleimides due to its ability to prevent disulfide bond formation .

Studies have demonstrated that tris(2-carboxyethyl)phosphine hydrochloride interacts effectively with various thiol-containing compounds and proteins. Its non-thiol nature allows it to participate in reactions without forming unwanted side products, unlike traditional reducing agents. This characteristic makes it valuable in studies involving enzyme activity and protein interactions where maintaining reduced states is critical .

Tris(2-carboxyethyl)phosphine hydrochloride has several similar compounds, each with unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Dithiothreitol | Dithiol | Contains thiols; requires removal before thiol reactions. |

| Mercaptoethanol | Thiol | Commonly used but less stable than tris(2-carboxyethyl)phosphine hydrochloride. |

| 1,4-Dithiothreitol | Dithiol | Similar reducing properties but more sensitive to oxidation. |

Uniqueness

What sets tris(2-carboxyethyl)phosphine hydrochloride apart is its stability and effectiveness as a non-thiol reducing agent, which simplifies many biochemical procedures by eliminating the need for subsequent purification steps after reduction .

Evolution of Synthesis Approaches

Early synthesis of TCEP-HCl faced challenges due to the use of hazardous reagents and inefficient separation processes. The evolution of methodologies reflects efforts to balance yield, cost, and safety:

Phosphine Gas (PH₃) Hydrolysis (Pre-1990s)

Initial methods utilized phosphine gas (PH₃) in autoclaves for hydrolysis to form tris(2-carboxyethyl)phosphoric acid. While this approach achieved high yields, it was abandoned due to the extreme toxicity of PH₃ [1].Tetramethylolphosphonium Chloride Replacement (1990s)

Researchers shifted to tetramethylolphosphonium chloride as a safer alternative. This reagent reacted with acrylonitrile to form tricyanoethylphosphine intermediates, which were hydrolyzed to TCEP-HCl. However, residual ammonium chloride salts complicated purification, reducing product purity [1] [5].Alkylation and Hydrolysis (2000s–Present)

Modern methods employ alkylation reactions between tetramethylolphosphonium chloride and acrylonitrile, followed by hydrolysis with concentrated HCl. This route avoids toxic intermediates and achieves higher purity, making it industrially viable [1] [5].

Table 1: Comparative Overview of Early vs. Modern Synthesis

| Parameter | PH₃ Hydrolysis | Tetramethylolphosphonium Chloride | Alkylation-Hydrolysis |

|---|---|---|---|

| Reagents | PH₃, H₂O | Tetramethylolphosphonium chloride, HCl | Tetramethylolphosphonium chloride, acrylonitrile, HCl |

| Yield | High | Moderate | High |

| Purity | Moderate | Low (salt mixture) | High |

| Safety | Hazardous (PH₃ toxicity) | Moderate | Safe (non-toxic reagents) |

Phosphine-Based Synthetic Routes

Phosphine derivatives remain central to TCEP-HCl synthesis, though their application has evolved to mitigate risks:

Direct PH₃ Hydrolysis

This method involves:

- Autoclave Reaction: PH₃ gas reacts with water under high pressure to form phosphoric acid intermediates.

- Carboxylation: Subsequent reaction with acrylonitrile introduces carboxyethyl groups.

- Acidification: Hydrochloric acid converts intermediates to TCEP-HCl.

Challenges:

- Toxicity: PH₃ exposure risks acute poisoning and explosions [1].

- Cost: Autoclave infrastructure and gas handling increase operational expenses.

Tetramethylolphosphonium Chloride Method

This approach emerged as a safer alternative to PH₃ but faced purification hurdles:

- Reaction Steps:

- Tetramethylolphosphonium chloride reacts with acrylonitrile to form tricyanoethylphosphine.

- Hydrolysis with HCl converts nitrile groups to carboxylic acids, yielding TCEP-HCl.

- Purification Issues:

Advantages:

- Avoids PH₃ toxicity.

- Simplified reaction conditions compared to autoclave methods.

Alkylation Reaction Approaches

The alkylation method, refined in the 1990s, combines efficiency and safety:

- Reaction Mechanism:

- Step 1: Tetramethylolphosphonium chloride reacts with acrylonitrile in an organic solvent (e.g., ethanol) under basic conditions.

- Step 2: Hydrolysis with concentrated HCl converts nitrile groups to carboxylic acids, producing TCEP-HCl.

- Optimized Conditions:

- Catalysts: Bases like triethylamine facilitate alkylation.

- Solvent Selection: Polar aprotic solvents enhance reaction rates [1].

Key Advantages:

- High Yield: >90% conversion reported in optimized protocols [1].

- Purity: >95% achievable through single recrystallization [1].

- Cost-Effectiveness: Avoids expensive autoclave infrastructure.

Table 2: Alkylation Method Parameters

| Parameter | Value |

|---|---|

| Reaction Temperature | 25–50°C (ambient to reflux) |

| Time | 2–4 hours |

| Yield | 85–95% |

| Purity | >95% |

Industrialization and Scale-Up Considerations

The alkylation-hydrolysis method dominates industrial production due to its scalability:

- Process Optimization:

- Batch vs. Continuous: Continuous reactors improve heat and mass transfer, reducing reaction times.

- Solvent Recovery: Ethanol or methanol recovery minimizes waste.

Cost Analysis:

- Raw Materials: Tetramethylolphosphonium chloride and acrylonitrile are cost-effective.

- Energy: Lower temperatures reduce energy consumption compared to autoclave methods.

Regulatory Compliance:

- Waste Management: Neutralization of HCl byproducts aligns with environmental regulations.

- Quality Control: HPLC and NMR ensure batch consistency.

Table 3: Industrial vs. Lab-Scale Production

| Metric | Lab-Scale | Industrial-Scale |

|---|---|---|

| Batch Size | 1–10 kg | 100–500 kg |

| Yield | 85–90% | 90–95% |

| Purity | >90% | >95% |

| Cost per kg | $50–100 | $20–40 |

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Vapor Density

Density

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

H314 (97.74%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Corrosive

Other CAS

115-96-8